molecular formula C9H12O4 B14723784 2-Cyclopentylidenebutanedioic acid CAS No. 6053-63-0

2-Cyclopentylidenebutanedioic acid

Cat. No.: B14723784
CAS No.: 6053-63-0
M. Wt: 184.19 g/mol
InChI Key: KDWSZYXXQOUPCF-UHFFFAOYSA-N
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Description

2-Cyclopentylidenebutanedioic acid is an organic compound with the molecular formula C10H14O4 It is characterized by a cyclopentylidene group attached to a butanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylidenebutanedioic acid typically involves the reaction of cyclopentanone with malonic acid in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentylidenebutanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentylidene group to a cyclopentane ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentane derivatives.

    Substitution: Formation of substituted butanedioic acid derivatives.

Scientific Research Applications

2-Cyclopentylidenebutanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentylidenebutanedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Cyclopentanone: A precursor in the synthesis of 2-Cyclopentylidenebutanedioic acid.

    Malonic Acid: Another precursor used in the synthesis.

    Cyclopentane: A reduced form of the cyclopentylidene group.

Uniqueness: this compound is unique due to its cyclopentylidene group, which imparts distinct chemical and biological properties compared to its similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

6053-63-0

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

2-cyclopentylidenebutanedioic acid

InChI

InChI=1S/C9H12O4/c10-8(11)5-7(9(12)13)6-3-1-2-4-6/h1-5H2,(H,10,11)(H,12,13)

InChI Key

KDWSZYXXQOUPCF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(CC(=O)O)C(=O)O)C1

Origin of Product

United States

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